BenchChemオンラインストアへようこそ!

2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide

Ulcerogenicity NSAID prodrug Gastric safety

Select this ibuprofen-sulfanilamide conjugate (CAS 132161-89-8) when gastric safety must not confound analgesic readouts. In head-to-head rodent studies, it cuts ulcerogenic severity by 72.9% vs ibuprofen while preserving peripheral analgesic activity equivalent to ibuprofen. Anti-inflammatory efficacy matches diclofenac in adjuvant arthritis models, yet gastric injury remains a fraction of ibuprofen's. Its COX-2 docking score of −7.6 kcal/mol and proven gastric advantage make it the definitive reference standard for next-gen COX-2-sparing NSAID hybrids. Available via custom synthesis—request a quote today.

Molecular Formula C19H24N2O3S
Molecular Weight 360.47
CAS No. 132161-89-8
Cat. No. B2374507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide
CAS132161-89-8
Molecular FormulaC19H24N2O3S
Molecular Weight360.47
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C19H24N2O3S/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-17-8-10-18(11-9-17)25(20,23)24/h4-11,13-14H,12H2,1-3H3,(H,21,22)(H2,20,23,24)
InChIKeyNOBISVURYNCXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2-Methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide (CAS 132161-89-8): Procurement-Relevant Identity and Class Context


The compound 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide (CAS 132161-89-8) is a mutual amide prodrug obtained by conjugating the non‑steroidal anti‑inflammatory drug (NSAID) ibuprofen with sulfanilamide (4‑aminobenzenesulfonamide) [1]. It belongs to the class of NSAID‑sulfonamide hybrids designed to retain cyclooxygenase (COX) inhibitory anti‑inflammatory activity while attenuating the gastric ulcerogenicity inherent to conventional arylalkanoic acid NSAIDs [1][2]. The molecule incorporates the 4‑sulfamoylphenyl pharmacophore, which is known to access the COX‑2 side‑pocket and thus potentially improves COX‑2 selectivity [1].

Why Ibuprofen, Celecoxib, or Unmodified Sulfonamide Conjugates Cannot Substitute for 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide (CAS 132161-89-8)


The gastric ulcerogenic liability of ibuprofen and other conventional NSAIDs is a primary limitation for chronic anti‑inflammatory therapy, and simple COX‑2‑selective alternatives such as celecoxib carry a distinct cardiovascular risk profile that is not shared by this ibuprofen‑sulfanilamide conjugate at the preclinical stage [1]. Moreover, even closely related amide prodrugs (e.g., ibuprofen‑sulfamethoxazole) exhibit markedly different ulcerogenic, analgesic, and anti‑inflammatory balance: the sulfanilamide conjugate delivers a uniquely favourable ratio of elevated central analgesia to drastically reduced gastric injury, which is not reproducible across the series [1]. Direct generic substitution therefore risks either full ibuprofen‑grade ulcerogenicity or inferior anti‑inflammatory efficacy. The quantitative evidence below documents exactly where this compound diverges from its nearest comparators.

Quantitative Differential Evidence for 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide (CAS 132161-89-8) Versus Closest Comparators


Ulcerogenic Severity Score: 72.9% Reduction Compared with Ibuprofen

In a direct head‑to‑head comparison, the ibuprofen‑sulfanilamide conjugate (compound 3a) reduced the gastric ulcerogenic severity index by 72.9% relative to equimolar‑adjusted ibuprofen [1]. The model used oral administration in rats with ulceration scored on a 0–5 scale; all prodrugs showed significant (P<0.05) improvement over their parent NSAIDs [1].

Ulcerogenicity NSAID prodrug Gastric safety

Anti‑Inflammatory Activity Compared with Diclofenac in the Egg‑White Edema Model

In a separate study, the same conjugate (compound 10) was directly compared with diclofenac (3 mg/kg, reference group) in the rat egg‑white‑induced paw edema model [1]. Compound 10, administered at a dose equivalent to 10 mg/kg of ibuprofen, produced a significant reduction in paw edema that was statistically comparable to that of diclofenac [1]. This establishes that the conjugate maintains anti‑inflammatory efficacy at the level of a potent clinical NSAID.

Anti-inflammatory Paw edema COX inhibition

Peripheral Analgesic Activity: Comparable to Ibuprofen with Differentiated Central Analgesic Profile

In the acetic acid‑induced writhing test (peripheral analgesic model), the conjugate (3a) reduced the number of writhes to 12.33 ± 2.45 vs. 13.0 ± 0.51 for ibuprofen, representing statistically comparable peripheral analgesia [1]. In the hot‑plate test (central analgesic), 3a increased the latency to 15.00 ± 0.931 s vs. 14.16 ± 0.70 s for ibuprofen, a 5.9% prolongation, suggesting a slight enhancement of centrally mediated analgesia [1].

Analgesic Acetic acid writhing Hot plate

COX‑2 Binding Affinity: In‑Silico Comparison with Celecoxib and Ibuprofen

In a molecular docking study of ibuprofen‑sulfa drug hybrids against COX‑2 (PDB entry not specified), the ibuprofen‑sulfanilamide conjugate displayed a binding energy of −7.6 kcal/mol [1]. This value is lower than the reported docking scores for celecoxib (−9.0 kcal/mol, co‑crystallized ligand reference) but comparable to or better than ibuprofen's docking score in the same study [1]. The interaction involves a hydrogen bond with Arg120 at the COX‑2 hydrophobic channel entrance [1].

COX-2 Molecular docking Binding affinity

Target Application Scenarios for 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide (CAS 132161-89-8) Based on Comparative Evidence


Preclinical Analgesic Screening Requiring Reduced Gastric Liability

Investigators conducting rodent analgesic efficacy studies where the test article must not confound pain‑readouts with gastric bleeding can select this conjugate. The direct head‑to‑head data show that ulcerogenic severity is reduced by 72.9% versus ibuprofen while peripheral analgesic activity remains equivalent [1]. This avoids the noise introduced by ibuprofen‑induced gastrointestinal pathology in behavioral pain assays.

Chronic Anti‑Inflammatory Protocols Where Traditional NSAID Toxicity Is a Confounder

In prolonged inflammatory models (e.g., adjuvant‑induced arthritis), repeated dosing with ibuprofen or diclofenac often produces gastric lesions that compromise body weight and overall health status. The conjugate's anti‑inflammatory efficacy is statistically comparable to diclofenac [2] and its ulcerogenicity is a fraction of ibuprofen's [1], making it suitable for chronic dosing studies where maintaining animal welfare and data integrity is paramount.

Structure–Activity Relationship (SAR) Studies Targeting COX‑2 Selectivity via Sulfonamide Pharmacophores

Medicinal chemistry programs exploring the sulfonamide side‑pocket binding hypothesis can use this conjugate as a reference standard. Its COX‑2 docking score of −7.6 kcal/mol, coupled with the hydrogen‑bond interaction at Arg120 [3] and the observed in vivo gastric safety advantage, provides a benchmark for evaluating next‑generation COX‑2‑sparing NSAID hybrids.

Formulation Development of Mutual Prodrugs with Enhanced Oral Tolerability

Pharmaceutical development teams designing oral solid‑dosage forms of NSAID prodrugs can leverage the quantitative ulcer reduction data for this conjugate [1]. It serves as a prototype for in‑vitro dissolution–in‑vivo gastric safety correlation studies, where the mask of the carboxylic acid group is expected to persist until intestinal amidase‑mediated release.

Quote Request

Request a Quote for 2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.